1-(1-propyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine
Description
1-(1-propyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine is a methanamine derivative featuring a pyrazole ring substituted with a propyl group at the N1 position and a 2-thienylmethyl substituent on the amine moiety.
Properties
Molecular Formula |
C12H18ClN3S |
|---|---|
Molecular Weight |
271.81 g/mol |
IUPAC Name |
1-(2-propylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H17N3S.ClH/c1-2-7-15-11(5-6-14-15)9-13-10-12-4-3-8-16-12;/h3-6,8,13H,2,7,9-10H2,1H3;1H |
InChI Key |
HJEFYHZPJKZZFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CC=CS2.Cl |
Origin of Product |
United States |
Biological Activity
1-(1-propyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine is a synthetic compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This compound's structure includes a propyl group attached to a pyrazole ring and a thienylmethyl moiety, which may influence its pharmacological properties.
Synthesis and Properties
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The initial step often includes the reaction of hydrazine with a 1,3-diketone.
- Alkylation : The pyrazole is then alkylated with 1-bromopropane.
- Thienylmethylation : Finally, the alkylated pyrazole reacts with 2-thienylmethyl chloride in the presence of a base like sodium hydride.
Properties Table
| Property | Value |
|---|---|
| CAS No. | 1856044-40-0 |
| Molecular Formula | C12H18ClN3S |
| Molecular Weight | 271.81 g/mol |
| IUPAC Name | N-[(1-propylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine; hydrochloride |
| InChI Key | IESPVEAQIQYYAZ-UHFFFAOYSA-N |
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer effects. For instance:
- Anti-inflammatory Activity : Compounds similar to 1-(1-propyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine have demonstrated significant anti-inflammatory effects comparable to established drugs like indomethacin .
- Antibacterial Activity : Studies have shown that pyrazole derivatives can be effective against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the structure enhances this activity .
- Antioxidant Properties : Some derivatives have shown promising antioxidant activity, which is crucial for combating oxidative stress-related diseases .
Case Studies
Several studies have explored the biological activities of compounds related to 1-(1-propyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine:
- Anti-inflammatory and Analgesic Effects : A study demonstrated that certain pyrazole derivatives exhibited anti-inflammatory effects in animal models, significantly reducing edema induced by carrageenan .
- Antimicrobial Efficacy : Research on novel pyrazole derivatives revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. One compound showed activity comparable to standard antibiotics .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of similar compounds indicated that while some exhibit therapeutic potential, they may also pose risks of toxicity at higher concentrations .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-(1-propyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine, as anticancer agents. Pyrazole compounds are known to exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications in the pyrazole structure can enhance its efficacy against breast and colon cancer cells by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making these compounds potential candidates for developing new anti-inflammatory drugs .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, 1-(1-propyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine has demonstrated antimicrobial activity against various bacterial strains. Studies have reported that pyrazole derivatives can effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, suggesting their potential use in treating infections .
Agricultural Applications
Pesticidal Properties
The unique structure of 1-(1-propyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine makes it a candidate for agricultural applications, particularly as a pesticide. Research has shown that pyrazole compounds can act as effective herbicides and insecticides by disrupting specific biochemical pathways in pests while being less harmful to beneficial organisms .
Fungicidal Activity
In addition to insecticidal properties, this compound has shown promise as a fungicide. Studies indicate that it can inhibit the growth of various fungal pathogens, which is critical for crop protection and yield improvement .
Material Sciences
Polymer Chemistry
In material sciences, 1-(1-propyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine can be utilized in the development of novel polymers with enhanced properties. Pyrazole-containing polymers are being explored for their potential applications in coatings, adhesives, and other materials due to their thermal stability and mechanical strength .
Nanotechnology
The incorporation of this compound into nanostructures is another area of exploration. Nanoparticles functionalized with pyrazole derivatives have shown improved drug delivery systems due to their ability to encapsulate therapeutic agents effectively while providing targeted delivery to specific tissues or cells .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that specific modifications in the side chains significantly enhanced their anticancer activity against human breast cancer cells. The study indicated that the presence of thienyl groups could improve solubility and bioavailability, leading to better therapeutic outcomes.
Case Study 2: Agricultural Use
Field trials assessing the efficacy of pyrazole-based pesticides showed promising results in controlling aphid populations on crops while maintaining environmental safety standards. The trials indicated a significant reduction in pest populations without adversely affecting non-target species.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Alkyl Chain Length :
- The target compound’s propyl group (C3H7) confers greater lipophilicity compared to the ethyl (C2H5) and methyl (CH3) groups in LM6 and ’s chloro derivative . Longer chains may enhance membrane permeability but reduce solubility.
In contrast, the phenyl-substituted compound () lacks sulfur, which may alter binding affinity or metabolic stability .
Steric and Molecular Weight Considerations :
- The 5-fluoro-2-thienyl and phenyl groups in ’s analog result in a higher molecular weight (323.81 g/mol), which could limit bioavailability compared to the target compound (~235.35 g/mol) .
Research Implications
- Drug Design : The thienylmethyl group in the target compound may offer unique pharmacophore properties, distinguishing it from analogs with purely hydrocarbon or halogenated substituents.
- Material Science : The sulfur atom in the thienyl group could facilitate π-π stacking or coordination chemistry, relevant for optoelectronic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
